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molecular formula C16H12N2O B8623378 3,5-Diphenyl-1H-pyridazin-4-one CAS No. 961-01-3

3,5-Diphenyl-1H-pyridazin-4-one

Cat. No. B8623378
M. Wt: 248.28 g/mol
InChI Key: VTJNJYIDNUJVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04013658

Procedure details

Propyl iodide was reacted with 3,5-diphenyl-4(1H)-pyridazinone according to the process of Example 4 to produce 3,5-diphenyl-1-propyl-4(1H)-pyridazinone, m.p. 94°-96° C. in 95% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](I)[CH2:2][CH3:3].[C:5]1([C:11]2[C:16](=[O:17])[C:15]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)=[CH:14][NH:13][N:12]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>>[C:5]1([C:11]2[C:16](=[O:17])[C:15]([C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=3)=[CH:14][N:13]([CH2:1][CH2:2][CH3:3])[N:12]=2)[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NNC=C(C1=O)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NN(C=C(C1=O)C1=CC=CC=C1)CCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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